molecular formula C10H10O6 B051800 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- CAS No. 111822-80-1

1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-

Cat. No. B051800
M. Wt: 226.18 g/mol
InChI Key: DUTCVPBBKYHUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-, also known as DEHT, is a chemical compound used in various scientific applications. It is a colorless liquid that is soluble in water and has a molecular weight of 294.27 g/mol. DEHT is primarily used as a plasticizer, a substance added to plastics to increase their flexibility and durability. However, it has also been found to have potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- is not well understood. However, it is believed to function as a plasticizer by reducing the intermolecular forces between polymer chains, allowing them to slide past each other more easily. This increases the flexibility and durability of the plastic.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-. However, studies have shown that 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- can be toxic to aquatic organisms and may have negative effects on the environment. In addition, 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has been found to have estrogenic activity, meaning that it can mimic the effects of estrogen in the body. This has raised concerns about its potential impact on human health.

Advantages And Limitations For Lab Experiments

1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has several advantages for use in lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has some limitations, including its limited solubility in some solvents and its potential for estrogenic activity, which may affect the results of experiments involving hormone-sensitive cells or tissues.

Future Directions

There are several potential future directions for research involving 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-. One area of interest is the development of new drug delivery systems using 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- nanoparticles. Researchers are also investigating the use of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- in the synthesis of new polymers with improved properties. In addition, there is ongoing research into the environmental impact of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- and its potential effects on human health.

Synthesis Methods

1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- is synthesized through the esterification of phthalic anhydride with ethylene glycol in the presence of a catalyst such as sulfuric acid or zinc oxide. The reaction produces 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- and water as byproducts. The resulting 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- can be purified through distillation or recrystallization.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has been used in various scientific research applications, including as a solvent in chromatography, as a plasticizer in polymer synthesis, and as a component in drug delivery systems. In addition, 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has been found to have potential applications in the field of nanotechnology. Researchers have used 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- to create nanoparticles for drug delivery and to modify the surface properties of materials.

properties

CAS RN

111822-80-1

Product Name

1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

2-(2-hydroxyethoxy)terephthalic acid

InChI

InChI=1S/C10H10O6/c11-3-4-16-8-5-6(9(12)13)1-2-7(8)10(14)15/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15)

InChI Key

DUTCVPBBKYHUPD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)OCCO)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCCO)C(=O)O

synonyms

1,4-BENZENEDICARBOXYLIC ACID, 2-(2-HYDROXYETHOXY)-

Origin of Product

United States

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